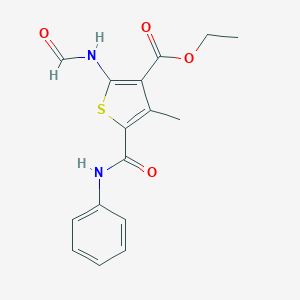![molecular formula C26H28N2O4 B421650 4-[1-oxo-2-(1-piperidinyl)ethyl]-9-phenylmethoxy-2,3-dihydro-1H-[1]benzopyrano[3,4-b]pyridin-5-one](/img/structure/B421650.png)
4-[1-oxo-2-(1-piperidinyl)ethyl]-9-phenylmethoxy-2,3-dihydro-1H-[1]benzopyrano[3,4-b]pyridin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-oxo-2-(1-piperidinyl)ethyl]-9-phenylmethoxy-2,3-dihydro-1H-[1]benzopyrano[3,4-b]pyridin-5-one is a pyridochromene.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
The compound reacts with primary amines to yield derivatives like 4-imino-3-alkyl-5-alkylimino-2-phenyl-3,4-dihydro-5H-[1]benzopyrano[3,4-c]-pyridines. These are further hydrolyzed to 4-imino-3-alkyl-2-phenyl-3,4-dihydro-5H-[1]benzopyrano[3,4-c]pyridin-5-ones under acidic conditions. This transformation is part of a broader study of reactions of benzopyrans with nucleophiles, providing insights into the formation of various pyridine derivatives (Reynolds, Vanallan, & Petropoulos, 1970).
X-ray Powder Diffraction Data
X-ray powder diffraction data for related compounds, such as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of the anticoagulant apixaban, is reported. This data is crucial for understanding the crystalline structures of such compounds (Wang et al., 2017).
Molecular and Crystal Structures
Studies on the molecular and crystal structures of related compounds, such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine, offer insights into their conformational flexibility and the role of hydrogen bonds in molecular packing. These findings are relevant for understanding the physical and chemical properties of the benzopyrano[3,4-b]pyridin-5-one family of compounds (Kuleshova & Khrustalev, 2000).
Antimycobacterial and Antimicrobial Properties
Functionalized H-[1]benzopyrano[2,3-b]pyridine derivatives, synthesized via the Friedlander reaction, have shown significant in vitro activity against antitubercular, antibacterial, and antifungal species. This indicates potential applications of these compounds in developing antimicrobial and antitubercular agents (Haveliwala et al., 2013).
Synthesis and Biological Activity
The synthesis of various derivatives of benzopyrano[3,4-b]pyridin-5-one, including those with potential anti-inflammatory properties, has been extensively studied. These synthetic approaches and biological activity screenings offer insights into the potential medicinal applications of this compound and its derivatives (Girgis et al., 2007).
Propiedades
Fórmula molecular |
C26H28N2O4 |
|---|---|
Peso molecular |
432.5g/mol |
Nombre IUPAC |
9-phenylmethoxy-4-(2-piperidin-1-ylacetyl)-2,3-dihydro-1H-chromeno[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C26H28N2O4/c29-24(17-27-13-5-2-6-14-27)28-15-7-10-21-22-16-20(31-18-19-8-3-1-4-9-19)11-12-23(22)32-26(30)25(21)28/h1,3-4,8-9,11-12,16H,2,5-7,10,13-15,17-18H2 |
Clave InChI |
XWDHDYOHHPDPOC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)N2CCCC3=C2C(=O)OC4=C3C=C(C=C4)OCC5=CC=CC=C5 |
SMILES canónico |
C1CCN(CC1)CC(=O)N2CCCC3=C2C(=O)OC4=C3C=C(C=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,2,3,5,6,7-hexahydrodicyclopenta[b,e]pyridin-8-yl)decanamide](/img/structure/B421570.png)

![7-chloro-8-nitro-2-phenyl-5-(2,3,4-trifluorophenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B421572.png)
![Ethyl 4-{[(2-chlorobenzoyl)oxy]imino}-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate](/img/structure/B421574.png)
![N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)dodecanamide](/img/structure/B421575.png)
![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B421576.png)
![Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B421577.png)
![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)heptanamide](/img/structure/B421578.png)
![Ethyl 5-[2-(dibenzylamino)ethyl]-6-oxo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxylate](/img/structure/B421581.png)

![Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B421587.png)
![Ethyl 2-[(2-chlorobenzoyl)amino]-5-nitro-4-phenylthiophene-3-carboxylate](/img/structure/B421589.png)
![2-[(2-Hydroxyethyl)amino]-5-nitronicotinonitrile](/img/structure/B421590.png)
![3-amino-5-nitro-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B421591.png)